2-Fluoro-3-(trifluoromethyl)benzylamine
Overview
Description
2-Fluoro-3-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H7F4N It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzylamine structure
Mechanism of Action
Target of Action
It’s noted that compounds with a -cf3 group have shown improved drug potency toward enzymes like reverse transcriptase .
Mode of Action
It’s suggested that the presence of a -cf3 group in a molecule can enhance its interaction with target proteins, potentially through key hydrogen bonding .
Biochemical Pathways
It’s known that molecules with a -cf3 group can influence the pka of cyclic carbamates, which could impact various biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 19314 , which could influence its bioavailability.
Result of Action
Compounds with a -cf3 group have been associated with improved drug potency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)benzylamine. For instance, it’s recommended to store the compound in a well-ventilated place and keep it away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with key signaling proteins, thereby affecting downstream cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active or allosteric sites. For instance, it may inhibit an enzyme by forming a stable complex with its active site, preventing substrate access and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, threshold effects have been observed where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and subsequent elimination from the body. This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels. For example, it may inhibit an enzyme involved in a specific metabolic pathway, resulting in the accumulation or depletion of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within cells. Additionally, this compound can bind to specific proteins within cells, affecting its localization and accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles based on its interactions with targeting signals or modifications such as phosphorylation. The subcellular localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-3-(trifluoromethyl)benzaldehyde.
Reduction: The benzaldehyde is reduced to the corresponding benzyl alcohol using a reducing agent such as sodium borohydride.
Amination: The benzyl alcohol is then converted to the benzylamine through a nucleophilic substitution reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance the efficiency of each step, and purification techniques such as distillation or crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)benzylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: Similar structure but lacks the fluorine atom at the 2-position.
2-Fluoro-4-(trifluoromethyl)benzylamine: Similar structure with the trifluoromethyl group at the 4-position.
2-Fluoro-3-(difluoromethyl)benzylamine: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
2-Fluoro-3-(trifluoromethyl)benzylamine is unique due to the specific positioning of the fluorine atom and the trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-fluoro-3-(trifluoromethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUYJDPJHOSOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372146 | |
Record name | 2-fluoro-3-trifluoromethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239135-49-0 | |
Record name | 2-fluoro-3-trifluoromethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 239135-49-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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